molecular formula C13H12O2S B8592927 Ethyl 5-phenylthiophene-3-carboxylate CAS No. 99578-57-1

Ethyl 5-phenylthiophene-3-carboxylate

Cat. No.: B8592927
CAS No.: 99578-57-1
M. Wt: 232.30 g/mol
InChI Key: DZYFJAWFZAMCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-phenylthiophene-3-carboxylate is a thiophene-based ester that serves as a versatile building block and key intermediate in medicinal chemistry and organic synthesis. Thiophene derivatives are a significant class of heterocyclic compounds extensively studied for their diverse biological activities and applications in material science . While specific biological data for this compound is limited in the searched literature, closely related structural analogs have demonstrated considerable pharmacological potential. For instance, various 5-phenylthiophene-3-carboxylic acid derivatives have been investigated as potential antirheumatic agents, showing characteristic pharmacological effects such as interleukin-1 (IL-1) antagonism and suppressive activity in models of adjuvant-induced arthritis . Furthermore, structurally similar ethyl 2-aminothiophene-3-carboxylate derivatives have been synthesized and evaluated for their antitumor activity, highlighting the importance of the thiophene core in developing new therapeutic agents . The compound's structure, featuring a phenyl ring linked to a carboxylate-substituted thiophene, makes it a valuable precursor for the synthesis of more complex molecules. Researchers utilize this scaffold to explore structure-activity relationships (SAR) and develop compounds for potential application in drug discovery programs targeting various diseases. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

99578-57-1

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

ethyl 5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C13H12O2S/c1-2-15-13(14)11-8-12(16-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

DZYFJAWFZAMCEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Ethyl 5 Phenylthiophene 3 Carboxylate and Analogues

Total Synthesis Approaches to the Core Thiophene (B33073) Carboxylate Scaffold

The formation of the thiophene ring is the cornerstone of synthesizing Ethyl 5-phenylthiophene-3-carboxylate. Several named reactions and cyclization strategies are employed to build this five-membered heterocyclic system with the desired substitution pattern.

The Gewald reaction is a powerful multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes. While it does not directly yield the target compound, it provides a crucial intermediate that can be converted to this compound. The reaction typically involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base.

To achieve the 5-phenyl substitution pattern, the reaction is initiated with phenylacetaldehyde, which reacts with ethyl cyanoacetate (B8463686) and sulfur. The base, often a secondary amine like morpholine (B109124) or diethylamine, catalyzes the initial Knoevenagel condensation between the aldehyde and the cyanoester. This is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. The primary product of this specific Gewald reaction is Ethyl 2-amino-5-phenylthiophene-3-carboxylate.

Table 1: Representative Conditions for Gewald Synthesis of the 2-Aminothiophene Precursor

Carbonyl Compoundα-CyanoesterSulfur SourceBase/CatalystSolventTemperatureProduct
PhenylacetaldehydeEthyl cyanoacetateElemental SulfurMorpholineEthanol (B145695)RefluxEthyl 2-amino-5-phenylthiophene-3-carboxylate
PhenylacetaldehydeEthyl cyanoacetateElemental SulfurDiethylamineMethanol50°CEthyl 2-amino-5-phenylthiophene-3-carboxylate

To obtain the final target, the 2-amino group must be removed. This is typically achieved through a two-step deamination process. First, the amino group is converted into a diazonium salt via diazotization, using reagents such as sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is generally unstable and is used immediately in the next step. Second, the diazonium group is reductively cleaved (dediazotization) and replaced with a hydrogen atom. A common and effective reagent for this transformation is hypophosphorous acid (H₃PO₂). This reductive deamination yields the desired this compound.

Beyond the Gewald reaction, other cyclization methods provide alternative pathways to the thiophene core, sometimes avoiding the need for functional group interconversions like deamination.

Fiesselmann Thiophene Synthesis : This method involves the reaction of an α,β-acetylenic ester with an ester of thioglycolic acid under basic conditions. wikipedia.org For the synthesis of the target compound, ethyl phenylpropiolate can be reacted with ethyl thioglycolate. The base (e.g., sodium ethoxide) facilitates the conjugate addition of the thioglycolate to the acetylenic ester, followed by an intramolecular Dieckmann-type condensation to close the ring. researchgate.net This route typically produces a 3-hydroxythiophene derivative, specifically ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate. Subsequent chemical steps, such as reduction of the hydroxyl group (dehydroxylation), would be necessary to arrive at the final product.

Paal-Knorr Thiophene Synthesis : The Paal-Knorr synthesis is a classic method for forming five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org The reaction requires a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to facilitate the cyclization and incorporation of the sulfur atom. organic-chemistry.org To construct this compound, a suitably substituted 1,4-keto-ester precursor is required, such as a derivative of 4-oxo-2-(phenylacetyl)butanoic acid. The synthesis of such a specific 1,4-dicarbonyl precursor can be complex, but this method offers a direct route to the thiophene ring from an acyclic precursor.

Strategies for Phenyl Group Introduction and Functionalization

An alternative synthetic strategy involves forming a thiophene-3-carboxylate ring first and then introducing the phenyl group at the 5-position. This approach relies on the functionalization of a pre-existing heterocyclic core.

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for forming carbon-carbon bonds, particularly between aryl groups. wikipedia.org This strategy begins with a halogenated thiophene precursor, typically Ethyl 5-bromothiophene-3-carboxylate. This precursor is then reacted with phenylboronic acid in the presence of a palladium catalyst and a base. chemicalbook.com The palladium catalyst, often Pd(PPh₃)₄ or PdCl₂(dppf), facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the C-C bond between the thiophene C5 position and the phenyl ring. wikipedia.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

Thiophene SubstrateBoronic AcidPalladium CatalystBaseSolventTemperature
Ethyl 5-bromothiophene-3-carboxylatePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water90°C
Ethyl 5-bromothiophene-3-carboxylatePhenylboronic acidPdCl₂(dppf)Na₂CO₃Dioxane/Water85°C

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need to pre-halogenate the thiophene substrate. In this approach, a C-H bond on the thiophene ring is directly activated and coupled with an aryl halide. The C5 position of 3-substituted thiophenes is generally less sterically hindered and electronically favorable for such reactions. researchgate.net

The reaction involves treating Ethyl thiophene-3-carboxylate with an aryl halide, such as bromobenzene, in the presence of a palladium catalyst (e.g., Pd(OAc)₂), often with a phosphine (B1218219) ligand and a base (e.g., K₂CO₃ or Cs₂CO₃). researchgate.netnih.gov While regioselectivity can be a challenge in direct arylation, conditions have been developed that favor functionalization at the C5 position, providing a direct route to this compound. researchgate.net

Esterification and Carboxylate Group Manipulation

The ethyl ester functional group is a key feature of the target molecule. This group can be incorporated at the beginning of the synthesis, for example, by using ethyl cyanoacetate in the Gewald reaction. Alternatively, it can be formed at the end of the synthetic sequence.

If the synthesis yields 5-phenylthiophene-3-carboxylic acid as the final intermediate, a standard esterification reaction is required. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.netrsc.orgsemanticscholar.org The reaction is an equilibrium process, and using ethanol as the solvent helps to drive the equilibrium towards the formation of the ethyl ester product. researchgate.net

Modern esterification methods using coupling reagents, such as carbodiimides (e.g., EDCI) or reagents like sulfuryl fluoride (B91410) (SO₂F₂), offer milder conditions and are also effective for converting the carboxylic acid to the corresponding ethyl ester. nih.gov These methods are particularly useful if the substrate is sensitive to the strongly acidic conditions of the Fischer esterification.

Esterification of Thiophene-3-carboxylic Acids

The direct esterification of 5-phenylthiophene-3-carboxylic acid with ethanol represents a fundamental and widely employed method for the synthesis of the title compound. This acid-catalyzed reaction, commonly known as the Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. organic-chemistry.orgsynarchive.comkhanacademy.orgmasterorganicchemistry.com The equilibrium nature of the Fischer esterification often necessitates the use of an excess of the alcohol or the removal of water to drive the reaction towards the formation of the ester. masterorganicchemistry.com

The general mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.com

Reactant 1Reactant 2CatalystProductReference
5-phenylthiophene-3-carboxylic acidEthanolH₂SO₄This compound organic-chemistry.orgsynarchive.com
Thiophene-2-carboxylic acidMethanolVanadium, Iron, or Molybdenum catalystsMethyl 2-thiophenecarboxylate researchgate.net

Transesterification and Other Ester Exchange Methodologies

Transesterification, the conversion of one ester to another by reaction with an alcohol, provides an alternative route to this compound, particularly if a different ester, such as mthis compound, is more readily available. This process can be catalyzed by either acids or bases. rsc.org

In a typical acid-catalyzed transesterification, the mechanism is similar to that of Fischer esterification, involving protonation of the carbonyl oxygen followed by nucleophilic attack of the alcohol. In base-catalyzed transesterification, a strong base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile.

A study on the transesterification of (hetero)aryl esters with phenols catalyzed by potassium carbonate has demonstrated the feasibility of such transformations. For instance, pyridin-2-yl thiophene-2-carboxylate (B1233283) was successfully converted to phenyl thiophene-2-carboxylate, highlighting the potential for ester exchange on the thiophene ring system. rsc.org

Starting EsterAlcoholCatalystProductReference
Pyridin-2-yl thiophene-2-carboxylatePhenolK₂CO₃Phenyl thiophene-2-carboxylate rsc.org
Dimethyl 2,5-thiophenedicarboxylate1,6-HexanediolAntimony trioxidePoly(hexamethylene 2,5-thiophenedicarboxylate) nih.gov

Chemoselective Synthesis Pathways and Mechanistic Interpretations

The synthesis of substituted thiophenes, including analogues of this compound, often relies on powerful cyclization reactions that allow for the construction of the thiophene ring from acyclic precursors. The Gewald and Fiesselmann syntheses are two prominent examples that offer high degrees of chemoselectivity.

The Gewald aminothiophene synthesis is a one-pot multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgnih.gov The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org This method is particularly useful for preparing 2-aminothiophene-3-carboxylates.

The Fiesselmann thiophene synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.orgderpharmachemica.comwikiwand.comsemanticscholar.org The mechanism involves the initial deprotonation of the thioglycolic acid ester, which then attacks the alkyne. A subsequent intramolecular cyclization and elimination lead to the formation of the thiophene ring. wikipedia.org

These named reactions are crucial for the de novo synthesis of thiophene rings with specific substitution patterns, which can then be further modified to yield a variety of derivatives.

Synthetic Routes to Complex this compound Derivatives

The functionalization of the this compound scaffold at various positions allows for the generation of a diverse library of compounds with potentially interesting chemical and physical properties.

Systematic Derivatization at Thiophene Ring Positions

The thiophene ring in this compound is susceptible to electrophilic substitution reactions, and the existing substituents direct incoming electrophiles to specific positions. Halogenation, for instance, can introduce bromine or iodine onto the thiophene ring, creating valuable handles for further functionalization through cross-coupling reactions. jcu.edu.au

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.govnih.govresearchgate.net For example, a bromo-substituted ethyl thiophene-3-carboxylate can be coupled with a variety of boronic acids to introduce new aryl or alkyl groups at specific positions on the thiophene ring. nih.gov This approach offers a modular and efficient way to synthesize a wide range of 5-arylthiophene-2-carboxylate derivatives. nih.gov

Thiophene SubstrateCoupling PartnerCatalystProductReference
Pentyl 5-bromothiophene-2-carboxylateArylboronic acidsPd(PPh₃)₄Pentyl 5-arylthiophene-2-carboxylate derivatives nih.gov
2,5-Dibromo-3-hexylthiopheneArylboronic acidsPd(0) catalyst2,5-Biaryl-3-hexylthiophene derivatives nih.gov

Controlled Modifications of the Phenyl Substituent

The phenyl group at the 5-position of the thiophene ring can also be modified to introduce additional functionality. If the starting material for the thiophene synthesis is a substituted acetophenone (B1666503) in a Gewald-type reaction, various substituents can be incorporated into the final product. researchgate.net

Alternatively, if the phenyl group is introduced via a Suzuki coupling reaction, a wide array of substituted phenylboronic acids can be utilized, allowing for the systematic variation of substituents on the phenyl ring. This provides a versatile strategy for fine-tuning the electronic and steric properties of the molecule. nih.gov

Transformations of the Carboxylic Ester Functionality

The ethyl carboxylate group at the 3-position of the thiophene ring is a versatile functional handle that can be transformed into a variety of other functional groups.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-phenylthiophene-3-carboxylic acid. This carboxylic acid can then be used in a variety of other reactions, such as amide bond formation.

Reduction: The ester can be reduced to the corresponding primary alcohol, (5-phenylthiophen-3-yl)methanol, using reducing agents such as lithium aluminum hydride.

Amidation: The ester can be converted directly to an amide by reaction with an amine. This reaction is often facilitated by the use of a catalyst or by converting the carboxylic acid (obtained from hydrolysis) to a more reactive species like an acid chloride. The synthesis of thiophene carboxamides is a common transformation in medicinal chemistry. mdpi.com For example, 5-bromothiophene-2-carbonyl chloride has been reacted with 4-aminoantipyrine (B1666024) to form the corresponding amide. mdpi.com

Starting MaterialReagent(s)ProductTransformationReference
This compoundLiAlH₄(5-Phenylthiophen-3-yl)methanolReduction-
5-Bromothiophene-2-carboxylic acidSOCl₂, then 4-aminoantipyrine5-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-carboxamideAmidation mdpi.com

Advanced Structural Elucidation and Characterization of Ethyl 5 Phenylthiophene 3 Carboxylate

High-Resolution Spectroscopic Methods for Molecular Structure Determination

The definitive molecular structure of Ethyl 5-phenylthiophene-3-carboxylate would be established using a combination of high-resolution spectroscopic techniques. These methods provide detailed information about the electronic, vibrational, and nuclear environments within the molecule, allowing for a complete and unambiguous assignment of its constitution and connectivity.

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The ethyl ester group would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling. The protons on the thiophene (B33073) and phenyl rings would appear in the aromatic region of the spectrum. The precise chemical shifts and coupling patterns would provide information about the substitution pattern on the rings.

Expected ¹H NMR Data: A hypothetical data table is provided below to illustrate the expected format and type of information.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.8-8.2m-2HPhenyl protons (ortho)
~7.3-7.6m-3HPhenyl protons (meta, para)
~7.9d~1.51HThiophene H-2 or H-4
~7.5d~1.51HThiophene H-4 or H-2
4.35q7.12H-OCH₂CH₃
1.38t7.13H-OCH₂CH₃

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be expected to appear significantly downfield. The aromatic region would contain signals for the carbons of the thiophene and phenyl rings. The number of signals would confirm the symmetry of the molecule. The upfield region would show signals for the methylene and methyl carbons of the ethyl group.

Expected ¹³C NMR Data: A hypothetical data table is provided below for illustrative purposes.

Chemical Shift (δ, ppm)Assignment
~162C=O (Ester)
~145Thiophene C-5
~140Phenyl C-1'
~135Thiophene C-3
~129Phenyl C-2', C-6'
~128Phenyl C-4'
~127Phenyl C-3', C-5'
~126Thiophene C-2
~124Thiophene C-4
61.2-OCH₂CH₃
14.3-OCH₂CH₃

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the methylene and methyl protons of the ethyl group. It would also help in assigning the adjacent protons on the thiophene and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the C=O stretching of the ester group, typically in the region of 1710-1730 cm⁻¹. The C-O stretching of the ester would also be observable. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would be seen in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric stretching modes, are often strong in the Raman spectrum.

Expected Vibrational Data: A hypothetical data table is provided for illustrative purposes.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850Medium-WeakAliphatic C-H Stretch
~1720StrongC=O Stretch (Ester)
~1600, 1580, 1450Medium-StrongAromatic C=C Stretch
~1250StrongC-O Stretch (Ester)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would provide the precise molecular weight of this compound, allowing for the determination of its elemental composition.

Expected Mass Spectrometry Data: A hypothetical data table is provided for illustrative purposes.

m/zRelative Intensity (%)Possible Fragment
246High[M]⁺ (Molecular Ion)
201High[M - OCH₂CH₃]⁺
173Medium[M - COOCH₂CH₃]⁺
115Medium[C₉H₇]⁺
77Medium[C₆H₅]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Single Crystal X-ray Diffraction Analysis for Three-Dimensional Structure

Following a comprehensive search of available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound could be located. This analysis is crucial for the precise determination of the three-dimensional atomic arrangement within a crystal lattice. Without such experimental data, it is not possible to provide scientifically verified information on the bond lengths, bond angles, torsion angles, molecular conformation, stereochemical aspects, crystal packing, and lattice parameters for this specific compound.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise measurement of bond lengths, bond angles, and torsion angles is fundamental to understanding the molecular geometry of a compound. This information is exclusively derived from the analysis of single-crystal X-ray diffraction data. As no such data has been published for this compound, a data table of these parameters cannot be generated.

Investigation of Molecular Conformation and Stereochemical Aspects

The study of molecular conformation and stereochemistry provides insight into the spatial arrangement of atoms and the three-dimensional shape of the molecule. This analysis is contingent on the availability of crystallographic data. In the absence of a determined crystal structure for this compound, a detailed description of its conformational and stereochemical features cannot be provided.

Analysis of Crystal Packing and Lattice Parameters

The arrangement of molecules within a crystal, known as crystal packing, and the dimensions of the unit cell, defined by the lattice parameters, are determined through single-crystal X-ray diffraction. This information is essential for understanding the solid-state properties of a compound. Due to the lack of crystallographic data for this compound, a table of its lattice parameters and an analysis of its crystal packing are not available.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis is predicated on the availability of a crystallographic information file (CIF) obtained from single-crystal X-ray diffraction.

Quantitative Assessment of Significant Non-Covalent Interactions (e.g., O…H, H…H, C…C)

This subsection would typically present a quantitative breakdown of the various non-covalent interactions that stabilize the crystal structure, expressed as percentages of the total Hirshfeld surface area. As the crystal structure of this compound has not been determined, this quantitative assessment cannot be performed.

Visualization and Interpretation of Molecular Packing Patterns

The visualization of the Hirshfeld surface and its associated 2D fingerprint plots allows for a detailed interpretation of how molecules are arranged in the crystal and the nature of the contacts between them. Without the underlying crystallographic data for this compound, these visualizations and their interpretations cannot be generated.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Molecular Dynamics (MD) Simulations for Conformational Behavior

Molecular dynamics simulations offer a window into the dynamic nature of molecules, providing insights into their conformational flexibility and stability over time.

Exploration of Conformational Landscapes and Dynamic Equilibria

MD simulations can map the potential energy surface of a molecule, revealing its various stable conformations (conformers) and the energy barriers between them. For Ethyl 5-phenylthiophene-3-carboxylate, simulations would likely explore the rotational freedom around the single bonds connecting the phenyl ring to the thiophene (B33073) ring and the ethyl ester group to the thiophene ring. This would identify the most energetically favorable spatial arrangements and the dynamic equilibrium between different conformers. Studies on other thiophene derivatives have utilized MD simulations to understand the stability of ligand-protein complexes and conformational changes upon binding. nih.gov

Assessment of Intramolecular Hydrogen Bonding and Structural Stability

The presence of intramolecular hydrogen bonds can significantly influence the conformation and stability of a molecule. In this compound, the potential for intramolecular hydrogen bonding is limited due to the absence of strong hydrogen bond donors in proximity to acceptors. However, weak C-H···O interactions might play a role in stabilizing certain conformations. In related amino-substituted thiophenes, such as Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, intramolecular N-H···O hydrogen bonds are observed to generate stable ring motifs. nih.gov A thorough computational analysis would be required to determine if any such weak interactions significantly influence the structural stability of the title compound.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are statistical tools that correlate the structural or physicochemical properties of molecules with their observed activities or properties.

Development of Predictive Models for Chemical and Spectroscopic Behavior

While no specific QSPR models for this compound were found, the methodology has been applied to broader classes of thiophene derivatives. jetir.org Such studies typically use a range of molecular descriptors (e.g., topological, electronic, and spatial parameters) to build models that can predict properties like reactivity, toxicity, or spectroscopic characteristics. A QSPR study for a series of compounds including this compound could lead to predictive models for its chemical behavior, such as its reaction rates in specific transformations, or its spectroscopic signatures (e.g., NMR chemical shifts, IR absorption frequencies). These models are valuable in the rational design of new molecules with desired properties.

Correlation of Molecular Descriptors with Theoretical Reactivity Profiles

Key molecular descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. These include the HOMO-LUMO energy gap, ionization potential, electron affinity, global hardness, and global softness.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity and lower stability. For substituted thiophenes, this gap is influenced by the nature and position of the substituents. The presence of the electron-withdrawing ethyl carboxylate group and the electron-donating phenyl group on the thiophene ring of this compound would create a push-pull electronic effect, likely resulting in a moderate HOMO-LUMO gap and, consequently, moderate reactivity.

Ionization Potential (IP) and Electron Affinity (EA): Ionization potential, the energy required to remove an electron, is related to the HOMO energy. A lower HOMO energy corresponds to a higher ionization potential, indicating a lesser tendency to donate electrons. Conversely, electron affinity, the energy released when an electron is added, is related to the LUMO energy. A lower LUMO energy signifies a greater ability to accept electrons. For this compound, the phenyl group would slightly increase the HOMO energy (making it more of an electron donor) compared to an unsubstituted thiophene, while the ethyl carboxylate group would lower the LUMO energy (making it a better electron acceptor).

Global Reactivity Descriptors: Other important descriptors include global hardness (η), global softness (S), electronegativity (χ), and the electrophilicity index (ω). Hardness is a measure of resistance to charge transfer, with a larger HOMO-LUMO gap correlating with greater hardness and lower reactivity. Softness is the reciprocal of hardness, so a more reactive molecule is considered "softer." Electronegativity indicates the ability of a molecule to attract electrons. The electrophilicity index provides a measure of the energy lowering of a system when it accepts electrons from the environment.

To illustrate these correlations, we can consider data from computational studies on similar thiophene derivatives. For instance, studies on various substituted phenylthiophenes consistently show that electron-donating groups on the phenyl ring increase the HOMO energy level, making the compound more susceptible to electrophilic attack. In contrast, electron-withdrawing groups on the thiophene ring lower the LUMO energy, increasing its susceptibility to nucleophilic attack.

The following interactive table presents hypothetical, yet representative, data for this compound based on typical values observed for similar phenylthiophene derivatives in computational studies. This data serves to illustrate the expected values and their implications for reactivity.

Molecular DescriptorCalculated Value (eV)Implication for Reactivity
HOMO Energy-6.20Indicates a moderate ability to donate electrons. The phenyl group contributes to this electron-donating character.
LUMO Energy-1.85Suggests a moderate ability to accept electrons, influenced by the ethyl carboxylate group.
HOMO-LUMO Gap (ΔE)4.35A moderate gap suggests a balance of kinetic stability and chemical reactivity.
Ionization Potential (I)6.20Reflects the energy needed to remove an electron; a moderate value.
Electron Affinity (A)1.85Indicates the energy released upon gaining an electron.
Global Hardness (η)2.175A measure of resistance to deformation of the electron cloud; a harder molecule is less reactive.
Global Softness (S)0.460The reciprocal of hardness; a higher value indicates greater reactivity.
Electronegativity (χ)4.025Represents the molecule's ability to attract electrons.
Electrophilicity Index (ω)3.72Quantifies the electrophilic character of the molecule.

The theoretical reactivity profile of this compound, as inferred from these molecular descriptors, would show a molecule with distinct regions of electrophilicity and nucleophilicity. The phenyl ring and the thiophene ring are likely to be the primary sites for electrophilic attack due to their higher electron density (associated with the HOMO). Conversely, the carbonyl carbon of the ethyl carboxylate group would be the most probable site for nucleophilic attack, a prediction supported by a localized LUMO on this part of the molecule.

Reaction Chemistry and Synthetic Transformations of Ethyl 5 Phenylthiophene 3 Carboxylate

Reactions Involving the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. However, the reactivity and regioselectivity of such reactions in Ethyl 5-phenylthiophene-3-carboxylate are influenced by the electronic effects of its substituents. The ethyl carboxylate group at the C3 position is an electron-withdrawing group, which deactivates the ring, while the phenyl group at C5 is a weakly activating group.

Electrophilic Aromatic Substitution Reactions on the Thiophene Core

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene. The sulfur atom stabilizes the cationic intermediate (sigma complex) formed during the reaction, particularly when the attack occurs at the α-positions (C2 and C5). In this compound, the C5 position is blocked. The C2 position is an α-position, but it is ortho to the deactivating ethyl carboxylate group. The C4 position is a β-position, situated between the two substituents. The directing effects suggest that electrophilic substitution will preferentially occur at the C2 position, as attack at this position receives strong stabilization from the adjacent sulfur atom, despite some deactivation from the ester group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Bromination or chlorination of the thiophene ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent such as acetic acid or a mixture of chloroform (B151607) and acetic acid. The reaction is expected to yield the 2-halo derivative.

Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid. Due to the activating nature of the thiophene ring, milder conditions are often required compared to the nitration of benzene (B151609) to avoid oxidation or polysubstitution. The primary product is anticipated to be ethyl 2-nitro-5-phenylthiophene-3-carboxylate.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the thiophene ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is expected to proceed at the C2 position to yield the corresponding 2-acyl derivative.

Reaction TypeReagents and ConditionsPredicted Major Product
BrominationN-Bromosuccinimide (NBS), CHCl₃/AcOHEthyl 2-bromo-5-phenylthiophene-3-carboxylate
NitrationHNO₃/H₂SO₄, low temperatureEthyl 2-nitro-5-phenylthiophene-3-carboxylate
Friedel-Crafts AcylationAcetyl chloride, AlCl₃, CS₂Ethyl 2-acetyl-5-phenylthiophene-3-carboxylate

Nucleophilic Additions or Substitutions on the Thiophene Ring

Direct nucleophilic aromatic substitution (SNAr) of a hydrogen atom on the thiophene ring is generally not feasible. Such reactions require a good leaving group (like a halide) and the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.gov

In the case of this compound, the ethyl carboxylate group at C3 does provide some activation. Therefore, if a halogen atom is first introduced at the C2 position (as described in 5.1.1), the resulting ethyl 2-halo-5-phenylthiophene-3-carboxylate could potentially undergo SNAr reactions with strong nucleophiles. For instance, reaction with an alkoxide, such as sodium methoxide, could displace the halide to form the corresponding 2-methoxy derivative. The reaction proceeds via a Meisenheimer-type intermediate, which is stabilized by the electron-withdrawing ester group. researchgate.net

Oxidative and Reductive Transformations of the Thiophene Moiety

The sulfur atom in the thiophene ring can be targeted in oxidation reactions. Treatment with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of a thiophene-1-oxide (sulfoxide) and subsequently a thiophene-1,1-dioxide (sulfone). scispace.com These oxidized species are no longer aromatic and behave as highly reactive dienes, readily participating in Diels-Alder reactions.

Conversely, the thiophene ring can be reduced. Catalytic hydrogenation of thiophenes can be challenging due to poisoning of the metal catalyst by the sulfur atom. However, specific catalysts or conditions can achieve this transformation. A more common method for the complete reduction of the thiophene ring is the use of dissolving metal reductions, such as sodium in liquid ammonia, which would convert this compound into the corresponding ethyl 5-phenyltetrahydrothiophene-3-carboxylate.

Reactions of the Phenyl Substituent

The phenyl ring attached to the thiophene core can also undergo a variety of chemical transformations, particularly electrophilic aromatic substitution.

Functionalization of the Phenyl Ring (e.g., Halogenation, Nitration, Sulfonation)

The thiophene ring, being electron-rich, acts as an activating, ortho-, para-directing group for electrophilic substitution on the attached phenyl ring. libretexts.org This means that electrophiles will preferentially add to the positions ortho (2' and 6') and para (4') to the point of attachment of the thiophene ring.

Reaction TypeReagents and ConditionsPredicted Major Products
BrominationBr₂/FeBr₃Ethyl 5-(4-bromophenyl)thiophene-3-carboxylate and Ethyl 5-(2-bromophenyl)thiophene-3-carboxylate
NitrationHNO₃/H₂SO₄Ethyl 5-(4-nitrophenyl)thiophene-3-carboxylate and Ethyl 5-(2-nitrophenyl)thiophene-3-carboxylate
SulfonationFuming H₂SO₄Ethyl 5-(4-sulfophenyl)thiophene-3-carboxylate

Steric hindrance from the adjacent thiophene ring may cause the para-substituted product to be favored over the ortho-substituted product.

Modifications and Transformations at Substituted Positions on the Phenyl Ring

Once the phenyl ring is functionalized, these new substituents can be further modified. A prominent example is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov If the phenyl ring is first halogenated (e.g., brominated at the para position to give Ethyl 5-(4-bromophenyl)thiophene-3-carboxylate), this aryl bromide can be coupled with a wide variety of organoboron reagents (boronic acids or esters) to form new carbon-carbon bonds. nih.govresearchgate.net This provides a powerful method for synthesizing more complex derivatives. For example, coupling with phenylboronic acid would yield Ethyl 5-([1,1'-biphenyl]-4-yl)thiophene-3-carboxylate.

Another common transformation is the reduction of a nitro group, which may have been introduced as described in section 5.2.1. The reduction of Ethyl 5-(4-nitrophenyl)thiophene-3-carboxylate, for instance using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation, would yield Ethyl 5-(4-aminophenyl)thiophene-3-carboxylate. numberanalytics.com This resulting amino group is a versatile functional handle that can be used for further synthetic elaborations, such as diazotization followed by Sandmeyer reactions.

Reactions of the Ethyl Carboxylate Functional Group

The ethyl carboxylate group is a versatile functional handle, enabling a variety of transformations common to carboxylic acid esters. These reactions include hydrolysis to the parent carboxylic acid, conversion to other carboxylic acid derivatives such as amides, and reduction to the corresponding primary alcohol.

The hydrolysis of the ethyl ester to 5-phenylthiophene-3-carboxylic acid is a fundamental transformation, typically achieved under either acidic or basic conditions. This reaction involves the cleavage of the acyl-oxygen bond through a nucleophilic acyl substitution mechanism. dur.ac.uk

Acid-Catalyzed Hydrolysis:

In the presence of a dilute mineral acid, such as aqueous sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and heat, the ester undergoes hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid and regenerate the acid catalyst. This reaction is reversible, and to drive it to completion, an excess of water is typically used. dur.ac.uknih.gov

Base-Promoted Hydrolysis (Saponification):

Alkaline hydrolysis, also known as saponification, is a more common and often more efficient method for converting esters to carboxylic acids. dur.ac.uk The reaction is effectively irreversible because the final step involves an acid-base reaction where the alkoxide byproduct deprotonates the newly formed carboxylic acid, yielding a carboxylate salt. The reaction is typically carried out by heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

A procedure analogous to the hydrolysis of a similar substrate, methyl 2-(tert-butoxycarbonylamino)-5-phenylthiophene-3-carboxylate, involves heating the ester with a solution of NaOH in a mixed solvent system like methanol-water-tetrahydrofuran. masterorganicchemistry.com Following the reaction, the mixture is cooled, and the organic solvents are removed. The resulting aqueous solution containing the sodium salt of the carboxylic acid is then acidified with a strong acid (e.g., HCl) to precipitate the final 5-phenylthiophene-3-carboxylic acid product. masterorganicchemistry.com

Table 1: Typical Conditions for Ester Hydrolysis
ConditionReagentsSolventKey Features
Acid-CatalyzedDilute H₂SO₄ or HCl, Excess H₂OWater/Co-solventReversible; requires excess water to drive to completion. nih.gov
Base-Promoted (Saponification)Aqueous NaOH or KOHWater/Alcohol co-solvent (e.g., Ethanol, Methanol)Irreversible; forms carboxylate salt, followed by acid workup. dur.ac.ukmasterorganicchemistry.com

The conversion of this compound into amides and other derivatives like acid chlorides typically proceeds via the carboxylic acid intermediate obtained from hydrolysis.

Acid Chloride Formation: Once 5-phenylthiophene-3-carboxylic acid is obtained, it can be readily converted into the more reactive 5-phenylthiophene-3-carbonyl chloride. This is achieved by treating the carboxylic acid with a variety of chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). researchgate.netlibretexts.orgchemguide.co.uk The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. chemguide.co.ukyoutube.com

Amide Formation (Amidation): Amides are generally synthesized by reacting an activated carboxylic acid derivative, such as an acid chloride, with an amine. Therefore, 5-phenylthiophene-3-carbonyl chloride can react with ammonia, primary amines, or secondary amines to form the corresponding primary, secondary, or tertiary amides.

Alternatively, direct amidation of the carboxylic acid can be achieved using coupling agents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. A wide array of coupling agents are available, such as carbodiimides (e.g., DCC, EDC) often used in conjunction with additives like HOBt, or phosphonium-based reagents (e.g., BOP, PyBOP). lookchemmall.com

More recently, methods for the direct conversion of esters to amides have been developed, bypassing the need for hydrolysis. These reactions often require specific catalysts or stoichiometric promoters. nih.gov Catalytic systems, for instance, have been developed that can facilitate the direct reaction of esters with amines or their surrogates under specific conditions. nih.gov

Table 2: Synthesis of Carboxylic Acid Derivatives
DerivativeStarting MaterialReagentsGeneral Approach
Acid Chloride5-phenylthiophene-3-carboxylic acidSOCl₂, (COCl)₂, or PCl₅Treatment of the carboxylic acid with a chlorinating agent. chemguide.co.uk
Amide5-phenylthiophene-3-carbonyl chlorideAmmonia, Primary/Secondary Amine (RNH₂/R₂NH)Reaction of the acid chloride with the desired amine.
Amide5-phenylthiophene-3-carboxylic acidAmine, Coupling Agent (e.g., EDC, HOBt)Direct coupling of the carboxylic acid and amine. lookchemmall.com

The ethyl carboxylate group can be reduced to a primary alcohol, yielding (5-phenylthiophen-3-yl)methanol. This transformation requires a potent reducing agent, as esters are less reactive towards nucleophilic attack than aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is the standard and most effective reagent for the reduction of esters and carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic delivery of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon. This initially forms a tetrahedral intermediate which then collapses, eliminating an ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to an alkoxide, which upon acidic or aqueous workup, yields the final primary alcohol. ucalgary.caucalgary.ca

It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters to alcohols under standard conditions. libretexts.orgucalgary.ca

Table 3: Conditions for Ester Reduction
Reducing AgentSolventWorkupOutcome
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Diethyl EtherAqueous/AcidicReduces ester to primary alcohol, (5-phenylthiophen-3-yl)methanol. ucalgary.ca
Sodium Borohydride (NaBH₄)Typically Methanol or EthanolN/AGenerally no reaction with the ester functional group. libretexts.org

Exploration of Novel Catalytic and Non-Catalytic Reaction Pathways

Beyond the standard transformations of the ester group, research into novel reaction pathways offers new methods for the synthesis and functionalization of thiophene carboxylates. While specific studies on this compound are limited, broader advancements in synthetic methodology are applicable.

One area of innovation is the development of novel synthetic routes to thiophene-3-carboxylates themselves. For example, synthetic strategies involving the cycloaddition of a mercapto-ketone with an acrylate, followed by acid-catalyzed aromatization, provide an efficient pathway to the thiophene-3-carboxylate core. researchgate.net

In terms of functionalization, catalytic methods for direct C-H activation on the thiophene ring could provide routes to new derivatives without relying on the reactivity of the pre-existing functional groups. However, a significant area of modern research applicable to the ester group is the development of novel catalytic amidation reactions. For instance, methods for the direct amidation of esters using nitroarenes as the amine source, facilitated by a catalyst, represent a modern approach to amide bond formation that avoids the use of pre-activated carboxylic acids or harsh reagents. nih.gov Such catalytic transformations provide more efficient and atom-economical routes to valuable amide derivatives.

Applications in Advanced Synthetic Organic Chemistry and Materials Science

Precursors for Complex Organic Molecular Architectures

The structural attributes of ethyl 5-phenylthiophene-3-carboxylate make it an excellent starting material for the synthesis of more intricate molecular frameworks. The presence of multiple reaction sites—the thiophene (B33073) ring, the phenyl group, and the ester functionality—allows for a variety of chemical transformations.

Building Blocks for the Construction of Diverse Heterocyclic Scaffolds

The thiophene nucleus is a cornerstone in the synthesis of numerous heterocyclic compounds, many of which exhibit important biological and pharmacological properties. This compound can be envisioned as a key intermediate in the preparation of fused heterocyclic systems. For instance, analogous thiophene derivatives are utilized in the synthesis of thieno[3,2-c]pyridazines. rsc.org The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then undergo cyclization reactions with hydrazine (B178648) to form the pyridazinone ring fused to the thiophene core.

Furthermore, the phenyl-substituted thiophene backbone can be incorporated into more complex structures. The reactivity of the thiophene ring allows for electrophilic substitution reactions, while the carboxylate group can be converted into other functional groups such as amides or aldehydes, paving the way for the synthesis of a variety of substituted heterocycles. For example, the synthesis of thieno[2,3-b]indole derivatives has been achieved from 3-aminothiophene-2-carboxylates, highlighting the utility of functionalized thiophenes in building complex nitrogen-containing heterocycles. nih.gov

Synthesis of Polycyclic Aromatic Compounds and Extended Conjugated Systems

The development of novel polycyclic aromatic compounds (PACs) and extended conjugated systems is a burgeoning area of research, driven by their potential applications in organic electronics. This compound serves as a valuable building block in this context. The phenylthiophene unit can be extended through various cross-coupling reactions, such as the Suzuki or Stille couplings, to create larger π-conjugated systems. nih.gov Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds, and the halogenated derivatives of this compound would be ideal substrates for such transformations. nih.govdatapdf.com

Moreover, intramolecular cyclization strategies can be employed to construct fused polycyclic systems. For example, derivatives of benzo[b]thiophene-3-carboxylic acid have been synthesized and shown to possess interesting pharmacological activities. nih.govnih.gov The synthesis of benzothiophenes can be achieved through the cyclization of appropriately substituted thiophenes. chemicalbook.com The phenyl group in this compound could potentially participate in intramolecular cyclization reactions to form benzothiophene-like structures under suitable conditions.

Components in Catalysis and Ligand Design

The design of novel ligands for transition metal catalysis is crucial for the development of new and efficient chemical transformations. The structural features of this compound make it an interesting candidate for ligand design.

Ligands for Transition Metal-Catalyzed Organic Reactions

Thiophene-containing ligands have been successfully employed in various catalytic systems. researchgate.net The sulfur atom in the thiophene ring can coordinate to transition metals, and the electronic properties of the ligand can be tuned by the substituents on the ring. The phenyl and ethyl carboxylate groups on this compound can influence the steric and electronic environment of the metal center, thereby affecting the catalytic activity and selectivity. Chiral ligands based on thiophene derivatives have been used in asymmetric catalysis, for instance, in the oxidation of sulfides. researchgate.net By introducing chirality into the this compound molecule, for example, through modification of the ester group, it could potentially be developed into a chiral ligand for asymmetric synthesis. nih.govrsc.org Furthermore, rhodium-catalyzed C-H activation and functionalization reactions often utilize directing groups to achieve regioselectivity, and thiophene derivatives can participate in such transformations. nih.govnih.govrsc.orgresearchgate.net

Precursors for Metal-Organic Framework (MOF) Construction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. nih.gov They are constructed from metal ions or clusters connected by organic linkers. Carboxylate-containing organic molecules are commonly used as linkers in MOF synthesis. The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a linker to construct novel MOFs. The rigid and aromatic nature of the phenylthiophene backbone is desirable for creating stable and porous frameworks. Thiophene-based linkers have been incorporated into MOFs and covalent organic frameworks (COFs), and these materials have shown promise in various applications, including the selective separation of thiophene derivatives from fuel. mdpi.comresearchgate.net

Table 1: Potential MOF Linkers Derived from Thiophene Carboxylates

LinkerPotential ApplicationReference
5-Phenylthiophene-3-carboxylic acidGas sorption and separationAnalogous to thiophene-dicarboxylate linkers
Thiophene-2,5-dicarboxylic acidFluorescent sensingGeneral MOF linker chemistry

Constituents in Optoelectronic and Functional Materials

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent semiconducting and photophysical properties. nih.govresearchgate.net this compound is a promising building block for the synthesis of such functional materials.

The extended π-conjugation provided by the phenylthiophene core is beneficial for charge transport, a key requirement for organic semiconductors. Donor-π-acceptor (D-π-A) molecules based on thiophene derivatives exhibit interesting photophysical properties, including intramolecular charge transfer, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govrsc.org The phenyl group can act as a donor or part of the π-bridge, while the ethyl carboxylate can be considered a weak acceptor. Modification of these groups can be used to tune the electronic and optical properties of the molecule. acs.org

Furthermore, this compound can be used as a monomer for the synthesis of conjugated polymers. nih.gov Polythiophenes are a well-studied class of conducting polymers with numerous applications. taylorfrancis.com The incorporation of a phenyl group into the polymer backbone can influence its morphology and electronic properties. For example, a trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate has been used as a building block for conjugated polymers, demonstrating the utility of substituted thiophene esters in polymer synthesis. rsc.orgresearchgate.net

Table 2: Photophysical Properties of a Representative Phenylthiophene Derivative

PropertyValueSignificance
Absorption Maximum (λabs)~360-410 nm (in PMMA)Indicates absorption in the UV-Visible region
Emission Maximum (λem)~440-460 nm (in PMMA)Suggests potential for blue light emission
Quantum Yield (ΦF)Solvent dependentEfficiency of light emission

Data for a representative 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile, a structurally related compound. nih.gov

Compound Names Mentioned:

this compound

Thieno[3,2-c]pyridazines

Thieno[2,3-b]indole

Benzo[b]thiophene-3-carboxylic acid

5-Phenylthiophene-3-carboxylic acid

Thiophene-2,5-dicarboxylic acid

2-Fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile

Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate

Monomers for the Development of Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are a class of organic materials that possess alternating single and multiple bonds, leading to delocalized π-electron systems. This electronic structure is the basis for their use in a wide array of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

This compound serves as a fundamental building block for the synthesis of monomers used in the production of these advanced polymeric materials. The ethyl carboxylate group can be readily transformed into other functional groups, or the thiophene ring can be derivatized to enable polymerization through various cross-coupling reactions. While direct polymerization of this compound is not commonly reported, its structural motif is integral to the design of more complex monomers that are then polymerized. For instance, related amino-substituted thiophene carboxylates are explored for their potential in creating conductive polymers. chemimpex.com

The properties of the resulting polymers can be systematically altered by modifying the structure of the initial thiophene monomer. The table below illustrates how different substituents on the thiophene ring influence the characteristics of the final polymer.

Table 1: Influence of Thiophene Monomer Structure on Polymer Properties

Monomer TypeKey Structural FeatureImpact on Polymer Properties
3-AlkylthiophenesLong alkyl side chainsImproved solubility and processability, influences solid-state packing
3,4-Ethylenedioxythiophene (EDOT)Fused electron-rich dioxyethylene ringHigh conductivity and stability in the doped state
Phenyl-substituted thiophenesPhenyl side groupsEnhanced thermal stability and potential for π-π stacking interactions

Application as Fluorescent Probes or Organic Dye Components

The extended π-conjugated system inherent in the structure of this compound makes it a promising scaffold for the design of fluorescent probes and organic dyes. The photophysical properties, such as absorption and emission wavelengths, can be modulated by strategic placement of electron-donating and electron-withdrawing groups on the thiophene and phenyl rings.

Thiophene-based fluorophores are valued for their high fluorescence quantum yields and good photostability. This has led to their use in diverse applications, including bio-imaging and chemical sensing. For example, oxazole (B20620) derivatives that incorporate a thiophene unit have been utilized as fluorescent whitening agents and pigments. cbccollege.in

The this compound structure provides a core chromophore that can be further functionalized to create targeted fluorescent probes. The ethyl carboxylate group, for instance, can act as a synthetic handle to attach the dye to biomolecules or other substrates.

Role in the Development of New Synthetic Methodologies

The synthesis of polysubstituted thiophenes is a cornerstone of modern heterocyclic chemistry, driven by the demand for novel materials in organic electronics. The development of efficient and versatile synthetic routes to compounds like this compound is therefore of considerable importance.

One of the most notable methods for synthesizing related 2-aminothiophene derivatives is the Gewald reaction, a multicomponent reaction that efficiently constructs the thiophene ring from simple precursors. researchgate.net While this reaction yields an amino-substituted product, the fundamental strategy for assembling the substituted thiophene core is a significant synthetic methodology in itself.

Furthermore, this compound is a versatile intermediate that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse library of thiophene-containing compounds. The ester can be hydrolyzed, reduced, or converted to an amide, while the aromatic rings are amenable to electrophilic substitution and cross-coupling reactions. These transformations are instrumental in the development of new synthetic pathways to complex molecular architectures.

Table 2: Key Synthetic Reactions in Thiophene Chemistry

Reaction NameDescriptionRelevance to Thiophene Synthesis
Gewald ReactionA one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene (B1212753) nitrile, and sulfur.A highly efficient method for constructing the thiophene ring.
Suzuki CouplingA palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.Widely used for introducing aryl or vinyl substituents onto the thiophene ring.
Stille CouplingA palladium-catalyzed cross-coupling reaction between an organotin compound and an organohalide.A key method for the synthesis of thiophene-containing conjugated polymers.
Vilsmeier-Haack ReactionA method for the formylation of electron-rich heterocyclic compounds.Used to introduce aldehyde groups onto the thiophene ring for further functionalization.

Lack of Sufficient Scientific Data Precludes In-Depth Article on this compound

Despite a comprehensive search of scientific literature and chemical databases, a detailed article on the chemical compound This compound , as per the requested structured outline, cannot be generated at this time. The available information on this specific molecule is insufficient to provide a thorough and scientifically accurate discussion covering the proposed future research perspectives.

The requested sections for the article are:

Future Research Perspectives and Emerging Avenues

Discovery of Unprecedented Chemical Reactivity and Transformations

Fulfilling these sections requires access to specific research findings that are currently unavailable for Ethyl 5-phenylthiophene-3-carboxylate. Without such foundational data, any attempt to write the article would be speculative and would not meet the required standards of a professional and authoritative scientific piece.

Therefore, until more specific research on this compound is published and becomes accessible, the creation of a detailed article as outlined is not feasible.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 5-phenylthiophene-3-carboxylate and its derivatives?

this compound is typically synthesized via multi-step organic reactions. A standard approach involves constructing the thiophene core through cyclization reactions, followed by functionalization with phenyl and ester groups. For example, substituted thiophene derivatives are synthesized using Gewald reactions or via condensation of ketones with sulfur-containing precursors. Reaction conditions often employ catalysts like triethylamine (TEA) and solvents such as dimethylformamide (DMF) under reflux . Post-synthetic modifications, such as esterification or amidation, are performed to introduce additional functional groups (e.g., nitrobenzamido or acetyl groups) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of the compound by analyzing proton and carbon environments. For instance, 1^1H NMR can identify ester (-COOEt) and aromatic proton signals .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, essential for verifying the molecular formula (e.g., C14_{14}H12_{12}O2_2S) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .

Q. What safety precautions are recommended when handling this compound?

Safety Data Sheets (SDS) highlight the need for:

  • Personal protective equipment (PPE) such as gloves and lab coats.
  • Proper ventilation to avoid inhalation of vapors.
  • Immediate rinsing with water in case of skin/eye contact.
  • Storage in amber glass bottles to prevent degradation under light .

Advanced Research Questions

Q. How can crystallography (e.g., SHELX software) resolve structural ambiguities in thiophene derivatives?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software is widely used for precise structural determination. SHELXL refines atomic coordinates and thermal parameters, while SHELXD solves phase problems. For this compound derivatives, this method clarifies bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds) critical for understanding reactivity and stability .

Q. What mechanisms underlie the biological activity of this compound derivatives?

Studies on structurally similar compounds reveal:

  • Enzyme Inhibition : Derivatives with sulfanyl or acetyl groups interact with catalytic sites of enzymes like kinases or proteases, disrupting signaling pathways .
  • Apoptosis Induction : Antitumor activity in cancer cell lines (e.g., MCF-7, HeLa) is linked to mitochondrial dysfunction and caspase activation .
  • Receptor Modulation : Fluorinated analogs (e.g., trifluoromethyl groups) enhance binding affinity to cellular receptors, altering downstream signaling .

Q. How do substituents on the thiophene ring influence physicochemical and biological properties?

Systematic studies show:

  • Electron-Withdrawing Groups (e.g., -NO2_2) : Increase reactivity in nucleophilic substitutions but may reduce solubility.
  • Bulky Substituents (e.g., phenyl) : Enhance steric hindrance, affecting crystal packing and bioavailability.
  • Polar Groups (e.g., -COOH) : Improve water solubility but may reduce membrane permeability . Contradictions in biological data (e.g., varying IC50_{50} values across cell lines) often arise from substituent-dependent pharmacokinetic profiles .

Methodological Guidance

Q. How to optimize reaction yields in multi-step syntheses of thiophene derivatives?

  • Temperature Control : Maintain reflux conditions (±5°C) to avoid side reactions.
  • Catalyst Screening : Test bases like TEA or DBU to accelerate esterification/amidation .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate high-purity products .

Q. What strategies validate computational models for predicting thiophene derivative reactivity?

  • Density Functional Theory (DFT) : Compare calculated (e.g., HOMO-LUMO gaps) and experimental data (e.g., electrochemical measurements).
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions and validate via SPR or ITC binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.